(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane
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Overview
Description
(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane is a chiral compound with significant potential in various scientific fields. This compound features a bromomethyl group and a fluorophenyl group attached to an oxolane ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the bromination of a precursor compound under controlled conditions to introduce the bromomethyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorophenyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(2-fluorophenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Bromomethyl)-4-(2-chlorophenyl)oxolane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorophenyl group can enhance its interactions with biological targets, while the bromomethyl group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C11H12BrFO |
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Molecular Weight |
259.11 g/mol |
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-(2-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-4,8-9H,5-7H2/t8-,9-/m0/s1 |
InChI Key |
VZLITXHCKQSPAH-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CBr)C2=CC=CC=C2F |
Canonical SMILES |
C1C(COC1CBr)C2=CC=CC=C2F |
Origin of Product |
United States |
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